ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride
Description
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused furan and pyridine ring system.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9;/h4,6,9,11H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLLDNUXXVQLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)OC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization and formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyridine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted furo[3,2-c]pyridine derivatives .
Scientific Research Applications
Potential Applications in Scientific Research
Given that "ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate" is closely related, we can infer that the hydrochloride form may share some similar applications.
- Building Block in Chemical Synthesis: It can serve as a building block for synthesizing more complex molecules.
- Study of Biological Activities: The compound may be studied for potential biological activities, such as antimicrobial and anticancer properties.
- Therapeutic Agent Research: Research may explore its potential as a therapeutic agent for various diseases.
- Material Development: It may be used in developing new materials and chemical processes.
Chemical Reactions
The compound can undergo different types of chemical reactions:
- Oxidation: Can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction: Reduction reactions can convert it into different reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution: It can undergo substitution reactions where one functional group is replaced by another, using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Safety Information and Supplier
Mechanism of Action
The mechanism of action of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heteroatom Substitution: Furan vs. Thiophene: The oxygen atom in furopyridines (e.g., target compound) confers higher electronegativity and smaller atomic radius compared to sulfur in thienopyridines (e.g., CAS 193537-14-3). This difference influences electronic properties, bioavailability, and metabolic stability . Biological Activity: Thieno analogs (e.g., CAS 115473-15-9) are associated with antiplatelet activity in studies, suggesting that the target compound’s furan counterpart may exhibit distinct pharmacological profiles .
Ethyl Carboxylate vs. tert-Butoxy Carbonyl: The ethyl group in the target compound offers moderate steric hindrance and hydrolytic stability, whereas the tert-butoxy group (CAS 1249751-97-0) provides bulkier protection, often used in temporary blocking strategies .
Salt Forms :
- Hydrochloride salts (e.g., target compound and CAS 1909310-10-6) improve crystallinity and solubility, critical for formulation in drug development .
Biological Activity
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the furo[3,2-c]pyridine scaffold. The synthesis typically involves reactions that incorporate functional groups conducive to biological activity. For instance, derivatives of furo[3,2-c]coumarins have been shown to exhibit potent antifungal and anticancer activities .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate. For example:
- Cell Line Studies : Research indicates that furo[3,2-c]pyridine derivatives exhibit antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The sulforhodamine B (SRB) assay has been employed to evaluate these effects, demonstrating significant inhibition of cell growth .
- Mechanistic Insights : The mechanism of action may involve DNA binding affinity and the induction of apoptosis in cancer cells. For instance, studies have shown that certain derivatives can bind to DNA with high affinity (K1b = ) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Some furo[3,2-c]coumarins have demonstrated MIC values as low as 6.25 μg/mL against pathogens like Fusarium oxysporum and Botrytis cinerea, suggesting that this compound may share similar properties .
Case Study 1: Antifungal Activity
A study focused on the antifungal activity of related furo[3,2-c]coumarins reported promising results against several fungal strains. The derivatives displayed EC50 values ranging from 2–8 μg/mL against various pathogens . This suggests that this compound could potentially be developed into a novel antifungal agent.
Case Study 2: Antiproliferative Activity in Cancer Research
In a detailed investigation of antiproliferative effects using the SRB assay on MCF-7 and HCT-15 cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Ethyl 4H... | MCF-7 | 700 |
| Ethyl 4H... | HCT-15 | 900 |
These findings indicate that modifications to the furo[3,2-c]pyridine structure can enhance its biological activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
